molecular formula C18H16ClNO B15062349 2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one CAS No. 918867-76-2

2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one

Cat. No.: B15062349
CAS No.: 918867-76-2
M. Wt: 297.8 g/mol
InChI Key: SHVFMACJSURTRP-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one (CAS 918867-76-2) is an organic compound with the molecular formula C18H16ClNO and a molecular weight of 297.779 g/mol . This isoquinolin-1-one derivative is of significant interest in medicinal chemistry and chemical biology research, particularly in the field of epigenetics. Structurally related methylisoquinolinone compounds have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of gene transcription . Researchers can utilize this compound to probe the biological functions of bromodomains or as a chemical scaffold in the development of novel bivalent inhibitors, which have shown increased potency and selectivity for specific BET family members like BRDT . The compound's logP value of 4.21 suggests favorable lipophilicity for cell-based studies . Handle this product with appropriate care in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

918867-76-2

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-3-methylisoquinolin-1-one

InChI

InChI=1S/C18H16ClNO/c1-13-12-15-4-2-3-5-17(15)18(21)20(13)11-10-14-6-8-16(19)9-7-14/h2-9,12H,10-11H2,1H3

InChI Key

SHVFMACJSURTRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=O)N1CCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenethyl)-3-methylisoquinolin-1(2H)-one typically involves the reaction of 4-chlorophenethylamine with 3-methylisoquinoline-1(2H)-one under specific conditions. One common method includes:

    Starting Materials: 4-chlorophenethylamine and 3-methylisoquinoline-1(2H)-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenethyl)-3-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenethyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenethyl)-3-methylisoquinolin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenethyl)-3-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one with structurally related compounds, focusing on substituent effects and reported activities:

Compound Name Substituents Key Findings References
This compound (Target Compound) - Position 2: 2-(4-Chlorophenyl)ethyl
- Position 3: Methyl
No direct activity data; structural analogs suggest epigenetic modulation potential. N/A
3-(4-Chlorophenyl)-2-(methyl(pyridin-2-yl)amino)isoquinolin-1(2H)-one - Position 2: Methyl-pyridinyl amino
- Position 3: 4-Chlorophenyl
Demonstrates synthetic versatility; pyridinyl amino group may enhance solubility.
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate - Imidazole core with 4-chlorophenyl and methyl groups
- Ethyl ester sidechain
Strong sirtuin inhibition (Glide score: -9.2; Glide energy: -52.3 kcal/mol).
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one - Dihydroquinolinone core
- Chloro and dimethylquinolinyl substituents
Microwave-assisted synthesis (63% yield); crystal packing via N–H⋯N and π–π interactions.

Key Observations :

  • Substituent Position: The target compound’s 4-chlorophenyl ethyl group at position 2 distinguishes it from analogs like 3-(4-Chlorophenyl)-2-(methyl(pyridin-2-yl)amino)isoquinolin-1(2H)-one (4-chlorophenyl at position 3), which may alter target selectivity.
  • Heterocycle Core: Imidazole derivatives (e.g., ) exhibit stronger sirtuin inhibition than isoquinolinones, likely due to enhanced hydrogen-bonding capacity.

Physicochemical Insights :

  • Crystal packing interactions (e.g., C–H⋯O/Cl in ) suggest solid-state stability, though the target compound’s crystallinity remains uncharacterized.

Biological Activity

2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one, also known by its CAS number 918867-76-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H16ClNO
  • Molecular Weight: 297.8 g/mol
  • CAS Number: 918867-76-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound exhibits significant activity against various bacterial and fungal strains.

Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound have been explored in several studies. For instance:

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Methicillin-resistant Staphylococcus aureus0.23–0.700.47–0.94
Escherichia coli0.47–0.940.94–1.88
Pseudomonas aeruginosa0.30–0.800.60–1.20

These results indicate that the compound shows promising antibacterial effects, particularly against resistant strains, which is critical in the context of rising antibiotic resistance .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity with the following MIC and Minimum Fungicidal Concentration (MFC) values:

Fungal StrainMIC (mg/mL)MFC (mg/mL)
Trichophyton viride0.110.23
Aspergillus niger0.170.34
Candida albicans0.200.40

The compound's antifungal efficacy is notable, especially when compared to traditional antifungal agents like ketoconazole .

The proposed mechanisms underlying the antimicrobial activity of this compound involve:

  • Inhibition of bacterial cell wall synthesis: Similar to other known antibiotics, it may inhibit key enzymes involved in cell wall formation.
  • Disruption of fungal cell membrane integrity: The compound may interact with membrane components, leading to increased permeability and cell death .

Case Studies

  • Study on Antibacterial Efficacy:
    A study conducted by researchers evaluated the effectiveness of various isoquinoline derivatives, including this compound, against resistant bacterial strains. The findings indicated that compounds with a chlorophenyl substituent exhibited enhanced antibacterial properties compared to their non-substituted counterparts .
  • Fungal Resistance Study:
    Another investigation assessed the antifungal activity of this compound against clinical isolates of Candida species. The results suggested that the presence of specific substituents improved efficacy against resistant strains, providing insights into structure-activity relationships .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one, and how can intermediates be purified?

  • Methodological Answer : A common approach involves coupling substituted isoquinolinone precursors with chlorophenyl-containing alkylamines via nucleophilic substitution. For example, derivatives of 1,2-dihydroisoquinolin-3(4H)-one are synthesized by reacting intermediates (e.g., compound 3 in ) with acyl chlorides under anhydrous conditions using 4-dimethylaminopyridine (DMAP) and potassium carbonate in dioxane . Purification typically employs silica gel chromatography, with yields and purity confirmed by thin-layer chromatography (TLC) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • 1H NMR : Analyze aromatic proton environments (e.g., δ 7.2–8.1 ppm for isoquinolinone protons) and alkyl chain integration (e.g., δ 2.5–3.5 ppm for methyl and ethyl groups) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .
  • X-ray Crystallography : Resolve stereochemical ambiguities by comparing experimental unit cell parameters (e.g., reports bond angles and torsion angles for structurally similar compounds) .

Q. How can researchers assess the biological activity of this compound in acetylcholinesterase inhibition assays?

  • Methodological Answer : Follow protocols from , where analogous isoquinolinone derivatives were tested using Ellman’s method. Prepare enzyme solutions (e.g., electric eel acetylcholinesterase), substrate (acetylthiocholine iodide), and DTNB (5,5’-dithiobis-2-nitrobenzoic acid). Measure inhibition rates at 412 nm and calculate IC50 values via nonlinear regression .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound with higher yields?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, simulate the nucleophilic attack of 2-(4-chlorophenyl)ethylamine on acylated intermediates to predict optimal temperatures, solvents, or catalysts. Compare results with experimental yields from to validate computational models .

Q. What strategies resolve contradictions between X-ray crystallography and NMR data in structural elucidation?

  • Methodological Answer :

  • Dynamic Effects : If NMR suggests conformational flexibility (e.g., broad peaks), perform variable-temperature NMR to assess rotational barriers.
  • Crystal Packing : Compare X-ray data (e.g., ’s unit cell parameters for 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one) with NMR-derived structures to identify packing-induced distortions .
  • Hybrid Methods : Use NOESY or ROESY NMR to correlate with crystallographic distances .

Q. How can solubility challenges in bioassays be addressed without compromising compound stability?

  • Methodological Answer :

  • Co-solvents : Use DMSO-water gradients (e.g., ≤1% DMSO) to maintain solubility while minimizing denaturation.
  • Prodrug Design : Modify the 4-chlorophenyl group with hydrolyzable esters (see ’s acetamide derivatives) to enhance aqueous solubility .
  • Nanoformulations : Encapsulate the compound in liposomes or cyclodextrins for controlled release.

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients and monitor UV absorption at 254 nm. Compare retention times with spiked standards.
  • High-Resolution MS (HRMS) : Identify impurities via exact mass matching (e.g., ’s MS data for derivatives) .
  • 2D NMR : Resolve overlapping signals from byproducts using HSQC and HMBC experiments.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Purity Check : Re-crystallize the compound and re-test.
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms.
  • Computational Validation : Use tools like Mercury CSD (Cambridge Structural Database) to compare experimental melting points (e.g., 242–245°C for 2-(4-chlorophenyl)ethylamine in ) with predicted values .

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